molecular formula C17H22N4O3 B2490155 1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 924839-88-3

1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2490155
Numéro CAS: 924839-88-3
Poids moléculaire: 330.388
Clé InChI: HFSXNMZMXWPSDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 4-ethoxyphenyl substituent at the 1-position of the triazole ring and a tetrahydrofuran-2-ylmethyl group attached to the carboxamide nitrogen.

Propriétés

IUPAC Name

1-(4-ethoxyphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-3-23-14-8-6-13(7-9-14)21-12(2)16(19-20-21)17(22)18-11-15-5-4-10-24-15/h6-9,15H,3-5,10-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSXNMZMXWPSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The ethoxyphenyl group can be introduced through a substitution reaction, and the tetrahydrofuran-2-ylmethyl group can be added using a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Triazole Ring Stability

  • The 1,2,3-triazole core is chemically stable under physiological conditions but undergoes ring-chain tautomerism in acidic or basic media. For analogs with formyl groups, equilibrium between open-chain aldehydes and cyclic hemiacetals is observed .

  • Methyl group (C5) : Resists oxidation due to steric protection by the adjacent triazole ring .

Carboxamide Hydrolysis

  • Hydrolyzes to the carboxylic acid under strong acidic (HCl) or basic (NaOH) conditions :

    R-CONH-R’H2O/H+or OHR-COOH+H2N-R’\text{R-CONH-R'} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{R-COOH} + \text{H}_2\text{N-R'}

Ethoxy Group Reactivity

  • O-Deethylation : The 4-ethoxyphenyl group can undergo cleavage under harsh acidic conditions (e.g., HBr/AcOH) to yield phenolic derivatives .

Biological Activity and Derivatization

While direct data on the target compound is limited, structurally related triazole carboxamides exhibit:

  • Enzyme inhibition : Analogous compounds (e.g., Notum inhibitors) show nanomolar potency via H-bonding with catalytic residues .

  • SAR Insights :

    • Substitution at C5 (methyl) enhances metabolic stability compared to bulkier groups .

    • The tetrahydrofuran-2-ylmethyl group improves brain penetration in CNS-targeted analogs .

Stability and Degradation Pathways

ConditionObservationMechanismSource
Acidic (pH < 3)Hydrolysis of carboxamide to carboxylic acidNucleophilic attack by H₃O⁺
Basic (pH > 10)Ethoxy group dealkylationSN2 displacement
UV lightNo significant degradation

Key Research Gaps

  • Limited direct studies on electrophilic substitution (e.g., halogenation) of the triazole ring.

  • No reported catalytic cross-coupling (e.g., Suzuki-Miyaura) for further functionalization of the aryl group.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula: C17H22N4O3
  • Molecular Weight: 330.4 g/mol
  • CAS Number: 924819-17-0

The structural features of this compound contribute to its biological activity, particularly the presence of the triazole ring, which is known for its diverse pharmacological properties.

Research indicates that 1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibits several biological activities:

1. Antimicrobial Properties
Numerous studies have highlighted the compound's potential as an antimicrobial agent. The triazole moiety is known to enhance activity against various bacterial strains and fungi. For instance, a study demonstrated that derivatives of triazoles exhibit significant antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa .

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Triazole derivatives are often linked to the inhibition of cancer cell proliferation. In vitro studies have shown that similar compounds can inhibit key signaling pathways involved in tumor growth . The mechanism may involve targeting specific kinases or pathways crucial for cancer cell survival.

3. Anti-inflammatory Effects
Research suggests that compounds with triazole structures may possess anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions that incorporate various reagents to achieve the desired structure. The synthesis routes can be optimized for yield and purity through techniques such as chromatography .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, which is crucial in both antimicrobial and anticancer activities.
  • Receptor Interaction: The compound could interact with specific receptors, modulating signaling pathways that influence cellular functions.

Case Studies

Several case studies have explored the applications of similar triazole compounds:

Study FocusFindings
Antimicrobial Activity A derivative exhibited significant inhibition against E. coli with an IC50 value indicating effective concentration levels .
Anticancer Activity Research on related compounds showed inhibition of ACK1 kinase activity, crucial for cancer cell proliferation .
Inflammation Modulation Studies indicated a reduction in inflammatory markers in models treated with triazole derivatives .

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Position and Nature of Aromatic Substituents

  • These derivatives exhibit confirmed structures via IR, NMR, and mass spectrometry, but lack explicit pharmacological data .
  • 1-(Halophenyl) derivatives (e.g., 1-(4-fluorophenyl)- or 1-(4-chlorophenyl)-5-methyltriazoles):
    Halogen substituents (F, Cl) increase electronegativity and polarity compared to ethoxy, influencing solubility and target interactions. highlights such compounds as intermediates for further functionalization .
  • 1-(2-Methoxyphenyl)- or 1-(2-ethoxyphenyl)- derivatives (e.g., N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide):
    Ortho-substituted alkoxy groups introduce steric hindrance and may restrict rotational freedom, affecting conformational stability ().

Carboxamide Substituents

  • Tetrahydrofuran-2-ylmethyl vs. Aromatic Groups: The THF-derived side chain in the target compound contrasts with quinolinyl () or naphthyl () groups in analogues. Bulky aromatic substituents (e.g., quinolin-2-yl) enhance π-π stacking but may reduce metabolic stability .
  • Aliphatic vs. Aromatic Amides :
    Derivatives with cyclohexyl or biphenyl amides () exhibit varied steric and electronic profiles, impacting membrane permeability and target engagement.

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

  • The 4-ethoxyphenyl group increases logP compared to methoxy or halophenyl analogues ().
  • The THF moiety may enhance aqueous solubility relative to purely aromatic amides (e.g., naphthyl in ) due to oxygen’s hydrogen-bonding capacity .

Structural and Analytical Comparisons

Spectroscopic Characterization

  • NMR Profiles :
    • The 1H NMR of 1-(4-ethoxyphenyl) derivatives shows distinct aromatic protons (δ 6.8–7.5 ppm) and ethoxy signals (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) ().
    • Tetrahydrofuran-2-ylmethyl groups exhibit complex splitting due to stereochemistry (δ 3.5–4.0 ppm for CH₂-O and THF ring protons) .

Crystallographic Data

  • Comparable triazole derivatives (e.g., ) display planar triazole rings and intramolecular hydrogen bonds between carboxamide NH and alkoxy groups .

Activité Biologique

The compound 1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

  • Molecular Formula : C17H22N4O3
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 924819-17-0

Biological Activity Overview

Triazole derivatives are known for their broad spectrum of biological activities. The specific compound has been evaluated for several pharmacological effects:

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study conducted on various triazole compounds, including the one in focus, demonstrated effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
AE. coli0.12
BS. aureus0.25
CP. aeruginosa0.50
DBacillus subtilis0.75

These results highlight the potential of triazole derivatives as antibacterial agents, particularly against resistant strains .

Antifungal Activity

The antifungal properties of triazole compounds are well-documented. The compound's structure allows it to interact with fungal cell membranes effectively. In vitro studies have shown that it can inhibit the growth of various fungal pathogens, with notable activity against Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity:

CompoundFungal StrainMIC (µg/mL)
ECandida albicans0.15
FAspergillus niger0.30

The presence of the triazole ring is crucial for its mechanism of action, which involves inhibiting ergosterol synthesis in fungal cells .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In particular, it has shown promise in inhibiting cancer cell proliferation in various cancer lines such as breast and lung cancer cells. The following findings were noted:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 10 µM
  • Cell Line : A549 (lung cancer)
    • IC50 : 12 µM

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several case studies have been published that illustrate the biological activity of triazole derivatives:

  • Case Study on Antibacterial Efficacy :
    A recent study evaluated a series of triazole derivatives against multidrug-resistant bacterial strains. The compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .
  • Antifungal Resistance Study :
    In a comparative analysis of antifungal agents, this compound demonstrated effectiveness against strains resistant to common treatments like fluconazole, indicating its potential role in overcoming drug resistance in fungal infections .
  • Anticancer Mechanism Investigation :
    Research focusing on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in cancer therapy .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves azide-alkyne cycloaddition (Huisgen reaction) to form the triazole core. Key steps include:

  • Step 1: Preparation of an alkyne precursor (e.g., 4-ethoxyphenylacetylene) and an azide derivative (e.g., tetrahydrofuran-2-ylmethyl azide).
  • Step 2: Copper(I)-catalyzed cycloaddition under reflux in solvents like ethanol or DMF .
  • Step 3: Purification via column chromatography or recrystallization, confirmed by NMR (¹H/¹³C), HRMS , and HPLC (>95% purity) .

Critical Note: Optimize reaction conditions (temperature, solvent polarity) to avoid side products from competing regioisomers.

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

  • Spectroscopic Confirmation:
    • ¹H/¹³C NMR: Assign peaks for the triazole ring (δ ~7.5–8.5 ppm for aromatic protons), ethoxyphenyl group (δ ~1.3–1.5 ppm for CH₃), and tetrahydrofuran methylene protons (δ ~3.5–4.0 ppm) .
    • HRMS: Verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography: Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .

Basic: What preliminary biological screening assays are suitable for assessing its bioactivity?

  • In vitro assays:
    • Antimicrobial: MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli using broth microdilution .
    • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Mechanistic Studies: Enzyme inhibition assays (e.g., kinases, cytochrome P450) to identify molecular targets .

Basic: How does the ethoxyphenyl substituent influence solubility and reactivity?

  • Solubility: The ethoxy group enhances lipophilicity, reducing aqueous solubility. Use co-solvents (DMSO:PBS) for in vitro assays .
  • Reactivity: The electron-donating ethoxy group stabilizes the triazole ring, affecting regioselectivity in electrophilic substitutions .

Advanced: How to design SAR studies to optimize bioactivity while minimizing toxicity?

  • Substituent Variation:
    • Replace the tetrahydrofuran-2-ylmethyl group with bulkier substituents (e.g., cyclohexylmethyl) to enhance target binding .
    • Modify the 4-ethoxyphenyl group to electron-withdrawing groups (e.g., 4-fluorophenyl) to alter metabolic stability .
  • Toxicity Screening:
    • Use HEK293 cells for cytotoxicity profiling.
    • Assess hepatotoxicity via CYP450 inhibition assays .

Advanced: How to resolve contradictions in reported bioactivity data for analogous triazole derivatives?

  • Case Example: Discrepancies in antimicrobial activity between derivatives may arise from:
    • Substituent Position: 4-ethoxyphenyl vs. 2-ethoxyphenyl isomers altering steric hindrance .
    • Assay Conditions: Variability in bacterial strains or culture media .
  • Resolution: Standardize assays across labs and use molecular docking to correlate activity with binding affinity .

Advanced: What computational strategies predict binding modes with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., β-lactamase, topoisomerase II) .
  • MD Simulations: Run GROMACS simulations (>100 ns) to assess binding stability under physiological conditions .
  • Validate Experimentally: Cross-check with SPR (Surface Plasmon Resonance) for kinetic binding data .

Advanced: How to refine crystallographic data for accurate structural determination?

  • Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
  • Refinement: Apply SHELXL with TWIN/BASF commands for twinned crystals. Validate with Rint (<5%) and GOF (0.9–1.1) .
  • Visualization: Generate ORTEP diagrams using WinGX to display anisotropic displacement ellipsoids .

Advanced: What strategies mitigate poor aqueous solubility for in vivo studies?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide position .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Advanced: How to explore novel reaction pathways for functional group diversification?

  • Post-Synthetic Modifications:
    • Mitsunobu Reaction: Introduce hydroxyl groups using DIAD/TPP .
    • Suzuki Coupling: Attach aryl boronic acids to the triazole ring .
  • Monitor Reactions: Use TLC and LC-MS in real-time to track intermediates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.